BenchChemオンラインストアへようこそ!

Fenoldopam

Renal vasodilation Dopamine D1 receptor Comparative pharmacology

Fenoldopam mesylate is the definitive selective D1-like receptor partial agonist for critical care and vascular research. Unlike dopamine, its exclusive D1 selectivity eliminates off-target chronotropic and arrhythmogenic effects. Compared to sodium nitroprusside, it uniquely increases renal blood flow while achieving equivalent blood pressure reduction—critical for AKI prevention models. With R-isomer 250-fold more active than S-isomer, this racemic standard is essential for stereospecific pharmacology studies. USP-grade reference material ideal for analytical method validation, ANDA filing, and quality control. Ensure your hypertensive emergency and ischemia-reperfusion protocols use the renal-protective vasodilator that dopamine and nitroprusside cannot substitute.

Molecular Formula C16H16ClNO3
Molecular Weight 305.75 g/mol
CAS No. 67227-57-0
Cat. No. B1672518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoldopam
CAS67227-57-0
SynonymsCorlopam
Fenoldopam
Fenoldopam Hydrobromide
Fenoldopam Mesylate
Hydrobromide, Fenoldopam
SK and F 82526
SK and F 82526J
SK and F-82526
SK and F-82526J
SK and F82526
SK and F82526J
SKF 82526
SKF 82526J
SKF-82526
SKF-82526J
SKF82526
SKF82526J
Molecular FormulaC16H16ClNO3
Molecular Weight305.75 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2
InChIKeyTVURRHSHRRELCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.72e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenoldopam (CAS 67227-57-0) for Research & Procurement: D1-Selective Dopamine Agonist with Differentiated Renal Vasodilator Profile


Fenoldopam mesylate (CAS 67227-57-0), also known as SKF-82526 or Corlopam®, is a synthetic benzazepine derivative that functions as a selective dopamine D1-like receptor partial agonist. The compound is a racemic mixture in which the R-isomer exhibits approximately 250-fold higher affinity for D1-like receptors than the S-isomer [1]. Fenoldopam binds with moderate affinity to α2-adrenoceptors (Ki 15–25 nM) but demonstrates no significant affinity for D2-like receptors, α1- or β-adrenoceptors, 5HT1/5HT2 receptors, or muscarinic receptors [1][2]. Approved by the FDA in 1997 as an intravenous antihypertensive agent, fenoldopam produces rapid, dose-dependent reductions in systemic blood pressure while uniquely preserving or augmenting renal blood flow—a differentiating characteristic that distinguishes it from alternative vasodilators [1].

Why Fenoldopam Cannot Be Substituted with Generic Dopamine Agonists or Other Vasodilators


Fenoldopam occupies a distinct pharmacological niche that generic substitution or class-level interchange fails to address. Unlike dopamine—which activates D1, D2, α1, and β1 receptors in a dose-dependent cascade—fenoldopam exhibits exclusive D1-like receptor selectivity, eliminating off-target chronotropic and arrhythmogenic effects [1]. Compared to sodium nitroprusside, fenoldopam delivers equivalent antihypertensive efficacy while simultaneously increasing renal blood flow and inducing diuresis/natriuresis, rather than causing volume expansion and potential cyanide/thiocyanate toxicity [2]. Furthermore, fenoldopam's unique partial agonist profile at D1 receptors (EC50 55.5 nM for cAMP stimulation) confers a distinct signaling bias relative to full agonists such as A68930 (EC50 12.7 nM) or dopamine (EC50 1.65 μM), with functional consequences for downstream effector recruitment and therapeutic window [3]. These differential pharmacological and hemodynamic properties preclude simple substitution of fenoldopam with in-class alternatives without compromising the specific renal-protective and blood pressure-lowering profile required in critical care and hypertensive emergency settings.

Quantitative Differentiation Evidence: Fenoldopam vs. Dopamine, Nitroprusside, and Clevidipine


Fenoldopam Demonstrates 10-Fold Greater Potency Than Dopamine as a Renal Vasodilator in Anesthetized Dogs

In a head-to-head comparison in anesthetized dogs pretreated with phenoxybenzamine and propranolol to block α- and β-adrenoceptors, fenoldopam produced dose-dependent increases in renal blood flow with approximately 10-fold greater potency than dopamine. Dopamine and epinine were approximately equipotent as renal vasodilators, and both compounds were 10-fold less potent than fenoldopam [1]. The renal vasodilator responses to fenoldopam were antagonized markedly by the selective DA-1 receptor antagonist SK&F R-83566, confirming DA-1 receptor specificity [1].

Renal vasodilation Dopamine D1 receptor Comparative pharmacology

Fenoldopam is 30-Fold More Potent Than Dopamine in Stimulating cAMP Accumulation in LLC-PK1 Renal Epithelial Cells

In LLC-PK1 cells—a renal epithelial cell line expressing proximal tubule-like D1 receptors linked to adenylyl cyclase—fenoldopam stimulated cAMP accumulation with an EC50 of 55.5 ± 7.75 nM, compared to dopamine's EC50 of 1.65 ± 0.64 μM, representing an approximately 30-fold greater potency [1]. However, fenoldopam functioned as a partial agonist, achieving only 37% of dopamine's maximal cAMP stimulation (Emax 13.0 ± 2.95 vs. 35.6 ± 10.19 pmol/mg protein) [1]. Schild analysis confirmed that fenoldopam acts as a competitive antagonist in the presence of dopamine, with a pA2 of 7.38 and a slope of unity [1].

cAMP signaling D1 receptor efficacy Renal epithelial biology

Fenoldopam Increases Renal Blood Flow While Nitroprusside Does Not: Differential Renal Hemodynamic Effects Despite Equivalent Blood Pressure Reduction

In patients with severe hypertension (supine BP 168/124 to 252/135 mmHg), fenoldopam and sodium nitroprusside produced equivalent reductions in mean arterial pressure (−22% vs. −20%, P=NS) [1]. However, the renal effects diverged markedly: fenoldopam-treated patients exhibited significant increases in urinary flow and excretion of sodium, potassium, and calcium, whereas nitroprusside-treated patients showed no changes in these parameters [1]. Critically, fenoldopam produced a net fluid balance of −334 mL (diuresis), while nitroprusside produced a positive balance of +382 mL (volume expansion) [1]. A separate review confirmed that dosages of fenoldopam reducing blood pressure increased renal blood flow, whereas nitroprusside dosages producing equivalent blood pressure reduction significantly decreased renal blood flow [2].

Renal hemodynamics Hypertensive emergency Vasodilator comparison

Fenoldopam Produces Significantly Greater Reduction in Serum Creatinine Than Low-Dose Dopamine in Critically Ill Patients with Early Renal Dysfunction

In a prospective, multicenter, randomized controlled trial of 100 critically ill patients with early renal dysfunction, fenoldopam mesylate (0.1 μg/kg/min) was compared to low-dose dopamine (2 μg/kg/min) administered as a continuous 4-day infusion [1]. Fenoldopam produced a significantly greater reduction in serum creatinine than dopamine at all time points: day 2: −0.32 vs. −0.03 mg/dL (P=0.047); day 3: −0.45 vs. −0.09 mg/dL (P=0.047); day 4: −0.41 vs. −0.09 mg/dL (P=0.02) [1]. The maximum decrease in creatinine from baseline was significantly greater with fenoldopam (−0.53 ± 0.47 vs. −0.34 ± 0.38 mg/dL, P=0.027), and 66% of fenoldopam-treated patients achieved a >10% reduction in creatinine versus 46% of dopamine-treated patients (P=0.04) [1].

Acute kidney injury Renal protection Critical care nephrology

Fenoldopam Preserves Renal Blood Flow During Aortic Cross-Clamping Whereas Nitroprusside Does Not

In patients undergoing abdominal aortic surgery requiring aortic cross-clamping, fenoldopam was compared to both dopamine and sodium nitroprusside for hemodynamic and renal effects [1]. Fenoldopam decreased arterial blood pressure rapidly with a brief duration of action similar to sodium nitroprusside, but in direct contrast to nitroprusside, fenoldopam increased renal blood flow during the procedure [1]. This differential renal perfusion effect was observed under conditions of controlled hypotension during aortic cross-clamping—a clinical scenario where renal ischemia is a major postoperative complication [1].

Aortic surgery Renal perfusion Ischemia-reperfusion

Fenoldopam Exhibits Exclusive D1-Like Receptor Selectivity with No Significant Affinity for D2-Like Receptors, Unlike Dopamine

Fenoldopam is characterized by exclusive agonist activity at D1-like dopamine receptors (D1 and D5 subtypes), with no significant affinity for D2-like receptors (D2, D3, D4) [1]. In contrast, dopamine is a non-selective agonist that activates D1-like, D2-like, α1-, and β1-adrenoceptors in a concentration-dependent manner [2]. Fenoldopam also exhibits no significant affinity for α1- or β-adrenoceptors, 5HT1/5HT2 receptors, or muscarinic receptors [1]. The R-isomer of fenoldopam demonstrates approximately 250-fold higher affinity for D1-like receptors than the S-isomer, underscoring the stereospecificity of its receptor interaction [1]. This selective pharmacology eliminates D2-mediated adverse effects including nausea, vomiting, and prolactin elevation, as well as α- and β-adrenoceptor-mediated arrhythmias and tachycardia.

Receptor selectivity Off-target effects Dopamine receptor pharmacology

Fenoldopam Procurement Applications: Critical Care, Vascular Surgery, and Renal Protection Research


Critical Care Nephrology: Prevention and Management of Acute Kidney Injury (AKI)

Fenoldopam is indicated for procurement and clinical use in intensive care units for the prevention and management of acute kidney injury in hemodynamically stable patients with early renal dysfunction. The RCT evidence demonstrating superior creatinine reduction compared to low-dose dopamine (−0.53 vs. −0.34 mg/dL maximum ΔCr; 66% vs. 46% responder rate) [1] supports its selection over dopamine in critical care protocols where renal protection is a therapeutic goal. The exclusive D1-like receptor selectivity eliminates the dose-dependent α- and β-adrenoceptor activation that complicates dopamine therapy, making fenoldopam a safer alternative in patients with concurrent cardiac instability [2].

Vascular Surgery: Intraoperative Renal Protection During Aortic Cross-Clamping

Fenoldopam is uniquely suited for intraoperative use in abdominal aortic aneurysm repair and other vascular procedures requiring aortic cross-clamping. The evidence that fenoldopam increases renal blood flow during controlled hypotension—in direct contrast to sodium nitroprusside, which does not preserve renal perfusion [1]—positions fenoldopam as the preferred vasodilator for reducing postoperative acute kidney injury in this high-risk surgical population. Procurement of fenoldopam for vascular surgery protocols addresses the unmet need for a rapidly titratable antihypertensive agent that concurrently protects renal function during ischemia-reperfusion stress.

Hypertensive Emergency with Renal Compromise or Fluid Overload

Fenoldopam is the preferred intravenous antihypertensive for patients presenting with hypertensive emergency and concomitant renal impairment, heart failure, or volume overload. The comparative evidence shows that fenoldopam and sodium nitroprusside achieve equivalent blood pressure reduction (−22% vs. −20% MAP), yet fenoldopam produces a net diuresis of −334 mL while nitroprusside produces volume expansion of +382 mL [1]. This differential renal effect—increasing urinary flow, sodium, potassium, and calcium excretion—makes fenoldopam particularly valuable in patients who cannot tolerate additional fluid accumulation. Furthermore, fenoldopam avoids the cyanide/thiocyanate toxicity risk associated with prolonged nitroprusside infusions [2].

Pharmaceutical Research: D1 Receptor Pharmacology and Signaling Bias Studies

Fenoldopam serves as a critical tool compound for academic and pharmaceutical research investigating dopamine D1 receptor pharmacology, partial agonism, and biased signaling. The quantitative data demonstrating fenoldopam's partial agonist profile—EC50 55.5 nM for cAMP stimulation with only 37% of dopamine's maximal efficacy—provides a well-characterized reference for studying D1 receptor functional selectivity and the development of novel D1-targeted therapeutics [1]. Fenoldopam's stereospecific receptor interaction (R-isomer 250-fold more active than S-isomer) and lack of blood-brain barrier penetration make it an ideal reference standard for peripheral D1 receptor studies. Procurement of USP-grade fenoldopam mesylate reference standard (CAS 67227-57-0) supports analytical method development, quality control, and regulatory filing applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoldopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.